N-[(1,1-dioxothian-4-yl)methyl]-N-ethyl-2-(1,3-thiazol-2-yl)ethanamine
Description
N-[(1,1-dioxothian-4-yl)methyl]-N-ethyl-2-(1,3-thiazol-2-yl)ethanamine is a complex organic compound that features a thiazole ring, a thian-4-yl group, and an ethanamine backbone
Properties
IUPAC Name |
N-[(1,1-dioxothian-4-yl)methyl]-N-ethyl-2-(1,3-thiazol-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2S2/c1-2-15(7-3-13-14-6-8-18-13)11-12-4-9-19(16,17)10-5-12/h6,8,12H,2-5,7,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUIGMRXILGEGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC1=NC=CS1)CC2CCS(=O)(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-dioxothian-4-yl)methyl]-N-ethyl-2-(1,3-thiazol-2-yl)ethanamine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the thian-4-yl group and the ethanamine backbone. Common reagents used in these reactions include thionyl chloride, ethylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1,1-dioxothian-4-yl)methyl]-N-ethyl-2-(1,3-thiazol-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole.
Substitution: The ethanamine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted ethanamines.
Scientific Research Applications
N-[(1,1-dioxothian-4-yl)methyl]-N-ethyl-2-(1,3-thiazol-2-yl)ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1,1-dioxothian-4-yl)methyl]-N-ethyl-2-(1,3-thiazol-2-yl)ethanamine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share structural similarities.
Thian-4-yl Compounds: Molecules such as thian-4-ylmethanol and thian-4-ylmethylamine are related.
Ethanamine Derivatives: N-ethyl-2-(1,3-thiazol-2-yl)ethanamine and N-methyl-2-(1,3-thiazol-2-yl)ethanamine are comparable.
Uniqueness
N-[(1,1-dioxothian-4-yl)methyl]-N-ethyl-2-(1,3-thiazol-2-yl)ethanamine is unique due to its combination of a thiazole ring, a thian-4-yl group, and an ethanamine backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
